1-((4-methylphenyl)carbonyl)indoline-2,3-dione, AldrichCPR

Description

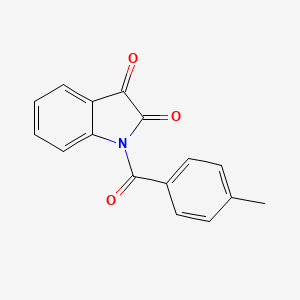

1-((4-Methylphenyl)carbonyl)indoline-2,3-dione is a synthetic heterocyclic compound featuring an indoline-2,3-dione (isatin) core substituted at the N1 position with a 4-methylbenzoyl group. The molecular formula is C₁₆H₁₁NO₃, with a calculated molecular weight of 265.27 g/mol. Structurally, the 4-methylphenyl carbonyl substituent introduces aromatic and electron-withdrawing characteristics, which may influence its physicochemical and biological properties compared to unsubstituted isatin or derivatives with aliphatic or heterocyclic substituents.

For the target compound, a plausible route could involve acylation of indoline-2,3-dione with 4-methylbenzoyl chloride in the presence of a base.

Properties

IUPAC Name |

1-(4-methylbenzoyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-10-6-8-11(9-7-10)15(19)17-13-5-3-2-4-12(13)14(18)16(17)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKHHONXPFVZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-methylphenyl)carbonyl)indoline-2,3-dione typically involves the condensation of substituted benzoyl chlorides with ammonium thiocyanate and isatin in anhydrous acetone, followed by reaction with hydrazine hydrate in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-((4-Methylphenyl)carbonyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Methylphenyl)carbonyl)indoline-2,3-dione has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-methylphenyl)carbonyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of indoline-2,3-dione derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indoline-2,3-dione Derivatives

*Calculated from molecular formulas.

Key Observations:

This is supported by compound 165 (), where a fluorobenzyl-piperazinyl acetyl substituent resulted in strong acetylcholinesterase inhibition . Heterocyclic Substituents: The morpholinomethyl group in improves corrosion inhibition via adsorption on metal surfaces, suggesting that bulky, polar substituents enhance surface interactions .

Synthetic Pathways :

- Claisen-Schmidt condensation () and Mannich reactions () are common for introducing substituents. The target compound’s synthesis would likely follow similar acylation strategies.

Antibacterial and Corrosion Applications: Derivatives with polar substituents (e.g., morpholinomethyl) show dual functionality as corrosion inhibitors and antibacterial agents, whereas aryl-acetylated analogs (e.g., compound 165) prioritize enzyme inhibition .

Biological Activity

1-((4-methylphenyl)carbonyl)indoline-2,3-dione, also known as AldrichCPR, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

1-((4-methylphenyl)carbonyl)indoline-2,3-dione is characterized by the presence of an indoline core with a carbonyl group and a para-methylphenyl substituent. The structural formula can be represented as follows:

This compound belongs to a class of indoline derivatives that are known for their pharmacological properties.

Biological Activities

The biological activities of AldrichCPR and its derivatives have been extensively studied, revealing a range of effects:

1. Anticancer Activity

AldrichCPR derivatives have shown significant anticancer properties. Research indicates that compounds with the indoline scaffold exhibit cytotoxic effects against various cancer cell lines, including:

- HT-29 (Colon Adenocarcinoma) : Compounds derived from AldrichCPR demonstrated higher cytotoxicity against HT-29 cells compared to A375 melanoma cells, with effective concentrations (IC50 values) reported in the nanomolar range .

- K562 (Chronic Myeloid Leukemia) : The derivative 2m exhibited an IC50 of 30 nM against K562 cells, indicating potent anticancer activity .

2. Antimicrobial Activity

Isatin derivatives, including AldrichCPR, have been reported to possess antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

3. Antioxidant Activity

The antioxidant capacity of AldrichCPR has been highlighted in several studies, where it demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for preventing cellular damage and could be beneficial in conditions associated with oxidative stress .

Mechanistic Insights

The mechanisms underlying the biological activities of AldrichCPR are multifaceted:

- Cell Cycle Arrest : Studies indicate that treatment with AldrichCPR derivatives can induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .

- Inhibition of Proliferation : The ability to inhibit colony formation in cancer cell lines suggests that these compounds interfere with cellular proliferation pathways .

Case Studies

Several case studies illustrate the biological efficacy of AldrichCPR:

- Cytotoxicity Assays : In vitro assays using MTT showed that certain derivatives significantly reduced cell viability in HT-29 and K562 cell lines.

- Structure-Activity Relationship (SAR) : Variations in substituents on the indoline ring influenced potency; for example, the introduction of larger or more lipophilic groups enhanced anticancer activity .

Data Summary

| Compound | Cell Line Tested | IC50 (nM) | Activity |

|---|---|---|---|

| 2m | K562 | 30 | Anticancer |

| Various | HT-29 | 60.6 | Anticancer |

| AldrichCPR Derivatives | MCF7 | Varies | Anticancer |

| AldrichCPR Derivatives | Various Bacteria | Varies | Antimicrobial |

Q & A

Q. What analytical methods are recommended to confirm the identity and purity of 1-((4-methylphenyl)carbonyl)indoline-2,3-dione, given that Sigma-Aldrich does not provide analytical data for AldrichCPR compounds?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify structural integrity by comparing chemical shifts to predicted values for the indoline-2,3-dione scaffold and 4-methylbenzoyl substituent.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to detect impurities .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-validate with theoretical molecular weight (CHNO) to rule out byproducts or degradation .

Q. What precautions should be taken during storage and handling to prevent degradation of this compound?

Methodological Answer:

- Storage: Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the carbonyl group. Use amber vials to protect against photodegradation, as indoline derivatives are often light-sensitive .

- Handling: Conduct reactions under anhydrous conditions (e.g., dried solvents, glovebox) to avoid unintended side reactions with moisture .

Q. How can solubility challenges in aqueous or organic solvents be addressed for biological assays?

Methodological Answer:

- Solubility Screening: Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in buffer (e.g., PBS with 0.1% Tween-80). For organic phases, use tetrahydrofuran (THF) or dichloromethane (DCM) .

- Surfactant Use: Incorporate cyclodextrins or liposomal formulations to enhance aqueous solubility while maintaining compound stability .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize impurities in 1-((4-methylphenyl)carbonyl)indoline-2,3-dione derivatives?

Methodological Answer:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress. For example, monitor the disappearance of the indoline-2,3-dione starting material and the emergence of acylated products .

- Byproduct Analysis: Isolate and characterize byproducts (e.g., via LC-MS) to identify competing pathways, such as over-acylation or ring-opening reactions. Adjust stoichiometry or catalyst loading accordingly .

Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the indoline-2,3-dione core may act as a Michael acceptor in enzyme inhibition studies .

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina. Focus on the 4-methylbenzoyl group’s role in binding affinity .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) when characterizing novel derivatives?

Methodological Answer:

- Cross-Validation: Repeat analyses under standardized conditions (e.g., same solvent for NMR, ionization source for MS). For NMR, use deuterated solvents with minimal proton contamination .

- Impurity Profiling: If MS shows a higher molecular weight than expected, consider salt adducts (e.g., sodium or potassium) or solvent clusters. Use high-resolution MS (HRMS) to resolve ambiguities .

Q. What strategies can ensure reproducibility in biological assays given potential batch-to-batch variability in AldrichCPR compounds?

Methodological Answer:

- In-House Purity Standardization: Establish a reference sample using preparative HPLC and validate via -NMR. Use this standard to calibrate subsequent batches .

- Bioactivity Normalization: Report IC or EC values relative to internal controls (e.g., known inhibitors) to account for purity variations .

Data Contradiction and Stability Analysis

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What experimental controls are critical when investigating the compound’s role in reactive oxygen species (ROS) modulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.